Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-
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Overview
Description
Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- is a complex organic compound that belongs to the class of indolobenzazepines. These compounds are characterized by their fused ring structures, which include indole and benzazepine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzazepine ring can be achieved by transforming anthranilic acid derivatives . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- involves its interaction with cellular targets. It has been shown to induce reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis . The compound’s ability to bind to specific proteins and disrupt their function is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Indolo 3,2-dbenzazepines (paullones) : These compounds share a similar core structure but differ in their functional groups and biological activities .
- Indolo[3,2-c]quinolines : These compounds have a different ring fusion pattern but exhibit similar biological activities, such as anticancer properties .
- Latonduines : These are isomeric scaffolds with similar medicinal interest but distinct structural features .
Uniqueness
Benz[b]indolo2,3-dbenzazepine, 5,10-dihydro-5-phenyl- stands out due to its specific ring structure and the ability to induce ER stress, which is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C26H18N2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
22-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(15),2,4,6,9,11,13,16,18,20-decaene |
InChI |
InChI=1S/C26H18N2/c1-2-10-18(11-3-1)28-24-17-9-6-14-21(24)25-19-12-4-7-15-22(19)27-23-16-8-5-13-20(23)26(25)28/h1-17,27H |
InChI Key |
ADOGHJFRUXAZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5NC6=CC=CC=C64 |
Origin of Product |
United States |
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